

Solubility of 1,4-Dimethyl-9H-carbazole in common laboratory solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dimethyl-9H-carbazole

Cat. No.: B105136

[Get Quote](#)

Solubility Profile of 1,4-Dimethyl-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1,4-Dimethyl-9H-carbazole** in common laboratory solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and use in various research and development applications, including as a potential therapeutic agent. This document summarizes the available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of a typical synthesis workflow.

Physicochemical Properties of 1,4-Dimethyl-9H-carbazole

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ N	[1]
Molecular Weight	195.26 g/mol	[1]
IUPAC Name	1,4-dimethyl-9H-carbazole	[1]
CAS Number	18028-55-2	[1]

Solubility Data

Quantitative solubility data for **1,4-Dimethyl-9H-carbazole** in common laboratory solvents is not readily available in the published literature. However, based on the general solubility characteristics of the parent compound, carbazole, and its derivatives, a qualitative solubility profile can be inferred. Carbazole is generally characterized by its poor solubility in water and better solubility in organic solvents.

The following table summarizes the qualitative solubility of **1,4-Dimethyl-9H-carbazole** and related carbazole compounds, extrapolated from various sources.

Solvent	Solvent Class	Qualitative Solubility of 1,4-Dimethyl-9H-carbazole and Related Compounds
Water	Protic, Polar	Insoluble
Methanol	Protic, Polar	Slightly Soluble to Soluble
Ethanol	Protic, Polar	Slightly Soluble to Soluble
Acetone	Aprotic, Polar	Slightly Soluble to Soluble
Ethyl Acetate	Aprotic, Moderately Polar	Soluble
Dichloromethane	Aprotic, Halogenated	Soluble
Chloroform	Aprotic, Halogenated	Soluble
Dimethyl Sulfoxide (DMSO)	Aprotic, Polar	Soluble
N,N-Dimethylformamide (DMF)	Aprotic, Polar	Soluble

Note: The solubility is inferred from the use of these solvents in the synthesis and purification of **1,4-Dimethyl-9H-carbazole** derivatives, as well as the known solubility of carbazole and other methylated carbazoles.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like **1,4-Dimethyl-9H-carbazole**. This method is based on the equilibrium solubility

measurement of a saturated solution.

Materials:

- **1,4-Dimethyl-9H-carbazole**
- Selected solvents (analytical grade)
- Vials with screw caps
- Constant temperature shaker or incubator
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1,4-Dimethyl-9H-carbazole** to a vial containing a known volume of the desired solvent.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Preparation for Analysis:
 - After the equilibration period, remove the vials and allow the undissolved solid to settle.

- Centrifuge the vials to further separate the solid from the supernatant.
- Carefully withdraw a known aliquot of the clear supernatant.
- Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.

- Quantification:
 - Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of **1,4-Dimethyl-9H-carbazole**.
 - Prepare a calibration curve using standard solutions of known concentrations of **1,4-Dimethyl-9H-carbazole** in the same solvent.
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL or mol/L.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of **1,4-Dimethyl-9H-carbazole** derivatives, which can be adapted for the synthesis of the parent compound.

[Click to download full resolution via product page](#)

General synthesis of **1,4-Dimethyl-9H-carbazole** derivatives.

This workflow depicts a common synthetic route where an indole derivative is reacted with acetonylacetone in the presence of an acid catalyst (p-toluenesulfonic acid) in ethanol under

reflux conditions to form the **1,4-Dimethyl-9H-carbazole** scaffold. The crude product is then typically purified using flash chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dimethylcarbazole | C14H13N | CID 96998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 1,4-Dimethyl-9H-carbazole in common laboratory solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105136#solubility-of-1-4-dimethyl-9h-carbazole-in-common-laboratory-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

